

"anti-TNBC agent-1" chemical structure and properties

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Compound of Interest

Compound Name: anti-TNBC agent-1

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In-Depth Technical Guide: Anti-TNBC Agent-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-TNBC agent-1, a novel parthenolide derivative, has emerged as a potent and selective inhibitor of triple-negative breast cancer (TNBC) cells. This document provides a comprehensive technical overview of its chemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and a summary of its cytotoxic and apoptotic effects are presented. Signaling pathway and experimental workflow visualizations are included to facilitate a deeper understanding of its cellular effects and guide future research and development efforts.

Chemical Structure and Properties

Anti-TNBC agent-1, identified as compound 7d in the primary literature, is a semi-synthetic derivative of parthenolide.[1] Its chemical identity has been confirmed through spectroscopic methods.

IUPAC Name: (3aR,4S,7R,E)-4-hydroxy-4,8-dimethyl-12-methylene-3,3a,4,5,6,7,10,11-octahydro-2H-cyclodeca[b]furan-2-one

CAS Number: 2289585-58-4[2]



Molecular Formula: C26H30O

Below is a table summarizing the key chemical and physical properties of anti-TNBC agent-1.

Property	Value	Reference
Molecular Weight	454.52 g/mol	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Ethanol	_
Purity	>98%	[2]

Biological Activity and Efficacy

Anti-TNBC agent-1 demonstrates significant cytotoxic activity against a panel of human breast cancer cell lines, with particularly high potency against triple-negative breast cancer subtypes.

[1]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of **anti-TNBC agent-1** have been determined in various breast cancer cell lines after 48 hours of treatment. The agent shows marked selectivity for cancer cells over non-cancerous cell lines.

Cell Line	Subtype	IC50 (μM)	Reference
MDA-MB-231	TNBC	0.22	_
SUM-159	TNBC	0.20	
MCF-7	ER+, PR+, HER2-	0.25	
Bcap-37	ER-, PR-, HER2+	0.27	
4T1	Murine TNBC	0.24	_
3T3	Normal Fibroblast	8.13	_



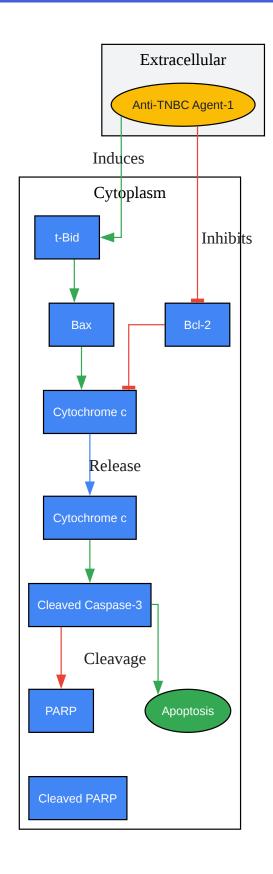
Mechanism of Action

The primary mechanism of action of **anti-TNBC agent-1** is the induction of apoptosis through the intrinsic, or mitochondrial, pathway, coupled with cell cycle arrest at the G1 phase.

Apoptosis Induction via the Mitochondrial Pathway

Anti-TNBC agent-1 triggers a cascade of intracellular events leading to programmed cell death. This process is initiated by the disruption of the mitochondrial membrane potential. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and truncated-Bid (t-Bid). The translocation of Bax to the mitochondria leads to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then activates a caspase cascade, including the cleavage and activation of caspase-3, which ultimately leads to the execution of apoptosis, characterized by DNA fragmentation and the cleavage of proteins such as PARP.





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Caption: Mitochondrial Apoptosis Pathway Induced by Anti-TNBC Agent-1.



Cell Cycle Arrest

In addition to inducing apoptosis, **anti-TNBC agent-1** causes an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting cell proliferation.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the biological activity of **anti-TNBC agent-1**.

Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial dehydrogenase activity.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Treat cells with various concentrations of **anti-TNBC agent-1** (typically a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V-FITC/PI) Assay

This protocol utilizes Annexin V-FITC to detect early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells, based on methods described for parthenolide and its analogs.



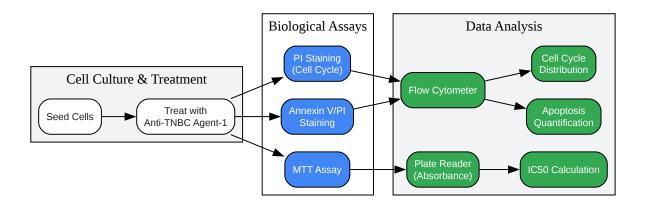
- Cell Treatment: Seed cells in a 6-well plate and treat with **anti-TNBC agent-1** at the desired concentrations for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for determining the distribution of cells in different phases of the cell cycle using propidium iodide staining.

- Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The
 percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis
 software.





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Caption: General Experimental Workflow for In Vitro Characterization.

Synthesis

Anti-TNBC agent-1 is synthesized from parthenolide, a naturally occurring sesquiterpene lactone. The synthesis involves a multi-step chemical modification of the parthenolide backbone. The detailed synthetic scheme and characterization data are available in the primary literature.

Conclusion

Anti-TNBC agent-1 is a promising preclinical candidate for the treatment of triple-negative breast cancer. Its potent and selective cytotoxic activity, coupled with a well-defined mechanism of action involving the induction of mitochondrial apoptosis and G1 cell cycle arrest, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective therapies for TNBC.

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